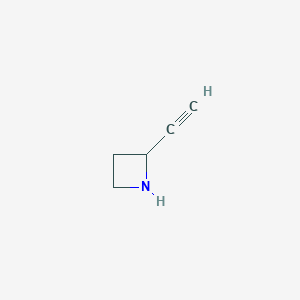

2-Ethynylazetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N |

|---|---|

Molecular Weight |

81.12 g/mol |

IUPAC Name |

2-ethynylazetidine |

InChI |

InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2 |

InChI Key |

ZZDARAJSBNOCGZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynylazetidine and Its Derivatives

Classical Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring has traditionally been a synthetic challenge. ub.bw Established methods primarily rely on intramolecular cyclization and cycloaddition reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of the azetidine core. This approach typically involves the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor. A common strategy is the cyclization of γ-haloamines, where a nitrogen atom displaces a halogen atom at the γ-position. vulcanchem.comresearchgate.net Another powerful method involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide-protected amine substrates. organic-chemistry.org This method offers high efficiency and diastereoselectivity in forming the azetidine ring. organic-chemistry.org

More recent advancements include the use of lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a high-yielding route to functionalized azetidines. nih.gov Additionally, ring contraction of larger heterocyclic systems, such as 2-pyrrolidinones, has been reported as a viable method for synthesizing N-sulfonylazetidines. rsc.org

Cycloaddition Reactions

Cycloaddition reactions provide another major pathway to the azetidine skeleton. The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, is a direct method for constructing the four-membered ring. rsc.orgresearchgate.net Recent developments in this area have focused on using visible light and photocatalysts to promote these reactions under milder conditions. rsc.orgresearchgate.net For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported to yield azetidines. rsc.org

Furthermore, [2+2] cycloaddition reactions between imines and ketenes, known as the Staudinger synthesis, are widely used for the preparation of azetidin-2-ones (β-lactams), which are important precursors to azetidines. mdpi.com The stereochemical outcome of the Staudinger reaction can be influenced by the reaction conditions and the nature of the reactants. mdpi.com

Functional Group Transformations on Existing Azetidine Rings

The synthesis of 2-ethynylazetidine can also be achieved by modifying a pre-existing azetidine ring. This often involves the reduction of an azetidin-2-one (B1220530) to an azetidine, followed by the introduction of the ethynyl (B1212043) group.

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a well-established and efficient method for obtaining the corresponding azetidines. ub.bwacs.org This transformation is typically achieved using reducing agents such as diborane, lithium aluminum hydride (LiAlH₄), or, more selectively, with chloroalanes like monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂). acs.orgnih.gov The use of chloroalanes is often preferred as it proceeds with high chemoselectivity and retains the stereochemistry of the substituents on the ring. acs.org This method is particularly valuable due to the ready availability of a wide variety of β-lactam precursors. acs.org

| Reducing Agent | Substrate | Product | Key Features |

|---|---|---|---|

| Diborane (B₂H₆) | N-substituted azetidin-2-ones | N-substituted azetidines | Generally good yields, but can sometimes lead to ring-cleavage byproducts. acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | N-substituted azetidin-2-ones | N-substituted azetidines | Powerful reducing agent, but may also cause ring cleavage. acs.org |

| Monochloroalane (AlH₂Cl) / Dichloroalane (AlHCl₂) | Enantiopure 4-aryl-β-lactams | Enantiopure 2-arylazetidines | High yield and stereospecificity, minimizing epimerization. acs.orgnih.gov |

Introduction of Ethynyl Group onto Azetidine Core

Once the azetidine ring is formed, the ethynyl group can be introduced at the 2-position through various synthetic transformations. A common approach involves the conversion of a 2-functionalized azetidine, such as a 2-bromoazetidine, into the desired this compound. This can be accomplished via a Sonogashira coupling reaction with trimethylsilylacetylene, followed by a desilylation step. vulcanchem.com

Another strategy starts from an N-protected azetidine-2-carboxylic acid ester. The ester is selectively reduced to an aldehyde, which is then converted to a terminal alkyne using the Ohira-Bestmann reagent. scientific.net This multi-step sequence provides a reliable route to N-protected 2-ethynylazetidines. scientific.net The nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during the synthesis. vulcanchem.com

Advanced Synthetic Strategies for this compound Scaffolds

Modern synthetic chemistry has introduced more sophisticated strategies for constructing complex molecular scaffolds, including those based on this compound. These advanced methods often aim to build molecular diversity and complexity in a more efficient manner.

One such strategy involves the use of this compound as a key intermediate for further functionalization. For instance, N-protected 2-ethynylazetidines can undergo a copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition ("click chemistry") to form 2-triazolyl azetidines. scientific.net This highlights the utility of the ethynyl group as a handle for introducing a wide range of substituents.

Furthermore, the development of novel cascade reactions allows for the rapid construction of complex heterocyclic systems from relatively simple starting materials. For example, a copper(I)-catalyzed tandem vulcanchem.comnih.gov-rearrangement, 4π-electrocyclization, ring-opening, and recyclization of O-propargylic oximes has been developed to synthesize azetidine nitrones. acs.org While not directly producing this compound, this demonstrates the power of modern synthetic methods in accessing functionalized azetidine scaffolds.

Nucleophilic Displacement Reactions

The formation of the azetidine ring via intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. This approach typically involves a γ-amino halide or a related substrate where a nitrogen nucleophile displaces a leaving group at the γ-position to forge the final C-N bond of the heterocycle.

A prevalent strategy for the synthesis of azetidines involves the intramolecular cyclization of γ-amino compounds bearing a suitable leaving group, such as a halide or a sulfonic ester. acs.org Among the commonly used leaving groups are mesylates (OMs), tosylates (OTs), and triflates (OTf). u-tokyo.ac.jp The choice of the leaving group can significantly impact the efficiency of the cyclization reaction.

Trifluoromethanesulfonates (triflates) are particularly effective leaving groups due to the high stability of the triflate anion. Their enhanced reactivity allows for cyclization reactions to proceed under mild conditions and can be superior to other sulfonic esters like tosylates, especially when dealing with sterically hindered substrates. acs.org A one-pot procedure for the synthesis of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols highlights the utility of triflates. bham.ac.uk In this method, the diol is converted in situ to a bis-triflate, which then reacts with a primary amine to yield the corresponding azetidine. bham.ac.uk

The following table summarizes the yields for the one-pot synthesis of various 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols and primary amines, illustrating the scope of this methodology. bham.ac.uk

| R¹ in Propanediol | R² in Primary Amine | Product | Yield (%) |

| H | (Ph)₂CH | 1-Benzhydrylazetidine | 64 |

| Me | Ph | 1-Phenyl-3-methylazetidine | 64 |

| Ph | Bn | 1-Benzyl-3-phenylazetidine | 92 |

| OBn | Bn | 1-Benzyl-3-(benzyloxy)azetidine | 92 |

| t-Bu | Bn | 1-Benzyl-3-(tert-butyl)azetidine | 86 |

Data sourced from Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. bham.ac.uk

While less common than halides or sulfonic esters, other leaving groups have been successfully employed in azetidine synthesis. Cyclic sulfates, for instance, have been recorded as precursors for azetidine formation. acs.org Another innovative approach utilizes sulfonium (B1226848) salts as leaving groups. A notable example is the use of (2-bromoethyl)sulfonium triflate for the synthesis of 2-substituted azetidines from arylglycine derivatives. bristol.ac.uk The proposed mechanism involves the in situ generation of a vinylsulfonium salt, which then reacts with the amino ester to form an ylide. Subsequent proton transfer and intramolecular nucleophilic attack lead to the formation of the azetidine ring with the displacement of diphenyl sulfide. bristol.ac.uk

The reaction conditions for this transformation are generally mild, and the method has been shown to be effective for a range of substrates. The table below presents the results for the synthesis of various 2-substituted azetidines using this sulfonium salt-based methodology. bristol.ac.uk

| Substrate (Arylglycine Derivative) | Base | Solvent | Temperature (°C) | Yield (%) |

| Methyl 2-amino-2-phenylacetate | DBU | CH₂Cl₂ | 40 | 85 |

| Methyl 2-amino-2-(4-methoxyphenyl)acetate | DBU | CH₂Cl₂ | 40 | 82 |

| Methyl 2-amino-2-(4-chlorophenyl)acetate | DBU | CH₂Cl₂ | 40 | 80 |

| Methyl 2-amino-2-(thiophen-2-yl)acetate | DBU | CH₂Cl₂ | 40 | 75 |

Data sourced from an efficient synthesis of azetidines with (2-bromoethyl)sulfonium triflate. bristol.ac.uk

The use of an azide (B81097) group as a leaving group in azetidine synthesis is also documented, although it is a less frequently utilized strategy compared to its role as a nucleophile. acs.org In specific contexts, the azide moiety can be displaced intramolecularly by a nitrogen nucleophile to complete the formation of the azetidine ring. mdpi.com

Ring Contraction Methodologies

Ring contraction strategies provide an alternative and powerful route to strained ring systems like azetidines. These methods often start from more readily available five- or six-membered rings and proceed via rearrangement reactions.

A notable ring contraction method for the synthesis of vinyl-substituted azetidines involves the palladium-catalyzed decarboxylative ring contraction of 6-vinyl oxazinanones. nih.gov This reaction proceeds with a high degree of diastereoselectivity and furnishes vinyl azetidines in good yields. nih.gov The mechanism is thought to involve the formation of a π-allyl palladium complex upon extrusion of carbon dioxide, followed by the nucleophilic attack of the nitrogen atom to form the four-membered ring. acs.org This methodology is particularly relevant for the synthesis of precursors to this compound, as the vinyl group can potentially be further functionalized.

A robust and versatile method for the synthesis of α-carbonylated N-sulfonylazetidines is the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This one-pot reaction is typically carried out in the presence of a base, such as potassium carbonate, and a nucleophile. The reaction proceeds through an initial nucleophilic acyl substitution that cleaves the amide bond of the pyrrolidinone, generating a sulfonamide anion. This is followed by an intramolecular SN2 reaction where the sulfonamide displaces the α-bromide, leading to the formation of the azetidine ring. nih.govnsf.gov A significant advantage of this method is the ability to incorporate a variety of nucleophiles, leading to a diverse range of 2-substituted azetidine derivatives. nih.gov

The following table showcases the yields of different N-sulfonyl-2-alkoxycarbonyl- and N-sulfonyl-2-amidocarbonylazetidines synthesized via this ring contraction methodology with various nucleophiles. nih.govresearchgate.net

| Nucleophile | Product (R in COOR/CONHR) | Yield (%) |

| Methanol | Methyl | 85 |

| Ethanol | Ethyl | 82 |

| Isopropanol | Isopropyl | 78 |

| Phenol | Phenyl | 75 |

| Aniline | Phenylamino | 70 |

| Benzylamine | Benzylamino | 65 |

Data sourced from Kern, N. et al. (2014). Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govresearchgate.net

Intramolecular Aminolysis of Epoxy Amines

The intramolecular aminolysis of epoxy amines represents an elegant approach to the synthesis of hydroxyl-substituted azetidines. A highly regioselective method has been developed utilizing lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst for the cyclization of cis-3,4-epoxy amines. nih.govnih.gov This reaction proceeds via a C3-selective intramolecular aminolysis, leading to the formation of 2-substituted-3-hydroxyazetidines in high yields. nih.govfrontiersin.org A key advantage of this method is its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov

The substrate scope of this La(OTf)₃-catalyzed intramolecular aminolysis is broad, allowing for the synthesis of a variety of functionalized azetidines. The table below details the yields obtained for different substituted cis-3,4-epoxy amines. nih.gov

| Substrate (R group on Epoxy Amine) | Solvent | Time (h) | Yield (%) |

| Ethyl | DCE | 2.5 | 81 |

| Benzyl | DCE | 3 | 90 |

| 4-Methoxybenzyl (PMB) | DCE | 3 | 88 |

| tert-Butoxycarbonyl (Boc) | DCE | 4 | 85 |

| Phenyl | DCE | 5 | 75 |

| Cyanoethyl | DCE | 3.5 | 83 |

| Methylthiopropyl | DCE | 3 | 80 |

Data sourced from Kuriyama, Y. et al. (2023). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and its application to the formation of 2-ethynylazetidines is a testament to its versatility. These methods often provide high efficiency and functional group tolerance.

Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Ethynylazetidine Synthesis

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is highly effective for synthesizing substituted and conjugated alkynes. wikipedia.orgscirp.org While direct examples of Sonogashira coupling to form the this compound core are not extensively detailed in the provided results, the principles of the reaction are broadly applicable to the synthesis of such heterocyclic compounds. scirp.org

The reaction is typically carried out under mild conditions, which allows for its use in the synthesis of complex molecules. wikipedia.org The general mechanism involves a palladium cycle and a copper cycle. The versatility of the Sonogashira reaction has been demonstrated in the synthesis of various nitrogen-containing heterocycles, which are important precursors in the preparation of pharmaceuticals and other fine chemicals. scirp.org

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example | Purpose |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Main catalyst for the cross-coupling. scirp.orgmdpi.com |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction. scirp.orgmdpi.com |

| Ligand | PPh₃ | Stabilizes the palladium catalyst. scirp.org |

| Base | Triethylamine (Et₃N) | Acts as a base and can be a solvent. mdpi.com |

| Solvent | Dimethylformamide (DMF) | Provides the reaction medium. scirp.org |

This table represents typical conditions and specific parameters may vary based on the substrates.

The acyl Sonogashira reaction, a variation of this method, couples terminal alkynes with acyl halides to produce alkynyl ketones, which are valuable intermediates for synthesizing various heterocyclic compounds. mdpi.com

Other Pd(0)-Mediated Cyclization Reactions

Palladium(0)-mediated cyclization reactions offer a powerful strategy for constructing cyclic and macrocyclic systems. nih.gov These reactions can tolerate a wide range of functional groups and have been used to create rings of various sizes. nih.gov For instance, the Larock indole (B1671886) annulation has been systematically studied for its application in macrocyclization reactions. nih.gov

In the context of azetidine synthesis, Pd(0)-catalyzed reactions can be envisioned to proceed via intramolecular cyclization of appropriately substituted precursors. While direct synthesis of this compound via this method is not explicitly detailed, the synthesis of other nitrogen heterocycles, such as indoles, through Pd(0)-catalyzed processes highlights the potential of this approach. nih.govrsc.org These reactions often involve the formation of an organopalladium intermediate followed by an intramolecular insertion or coupling step to close the ring. diva-portal.org

Utilizing Aziridine (B145994) Precursors in this compound Synthesis

Aziridines, three-membered nitrogen heterocycles, are valuable precursors for the synthesis of larger ring systems due to their inherent ring strain. wikipedia.org The ring-expansion of aziridines provides a viable pathway to azetidines. researchgate.net For example, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can lead to the formation of 1-arenesulfonylazetidines. researchgate.net

A key strategy involves the use of 2-ethynylaziridines as precursors. For instance, a facile synthesis of a chiral 1,3-amino alcohol has been achieved through a Pd(0) and In(I)-mediated reductive coupling of an L-serine-derived 2-ethynylaziridine (B15419825) with formaldehyde. researchgate.net Furthermore, allenylindium reagents, which can be prepared from N-protected 2-ethynylaziridines, undergo stereoselective addition to aldehydes to furnish 1,3-amino alcohols with three contiguous chiral centers. researchgate.net These amino alcohols are versatile intermediates that can be further manipulated to form substituted ethynylazetidines.

Enantioselective and Diastereoselective Synthetic Routes

Controlling the stereochemistry during the synthesis of this compound is crucial for its application in medicinal chemistry, as biological activity is often dependent on a specific enantiomer. wikipedia.org

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This approach is a powerful tool for asymmetric synthesis. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com

In the context of azetidine synthesis, chiral auxiliaries can be employed to control the formation of stereocenters. For example, chiral N-acyloxazolidinones have been widely used in asymmetric alkylations and aldol (B89426) reactions to create chiral building blocks. researchgate.net While a direct application to this compound is not specified, the principle can be extended. A substrate bearing a chiral auxiliary can be cyclized to form an azetidine ring with high diastereoselectivity. The choice of auxiliary and reaction conditions dictates the stereochemical outcome. researchgate.net

Table 2: Common Chiral Auxiliaries

| Auxiliary Type | Example |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone sigmaaldrich.com |

| Camphorsultams | (1S)-(-)-2,10-Camphorsultam sigmaaldrich.com |

| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine hydrochloride sigmaaldrich.com |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide sigmaaldrich.com |

This table lists examples of common chiral auxiliaries used in asymmetric synthesis.

Stereocontrol in Ring-Closing Reactions

Achieving stereocontrol in ring-closing reactions is essential for the synthesis of enantiomerically pure cyclic compounds. The stereochemical outcome of these reactions is often governed by principles such as Baldwin's rules, which predict the favorability of different types of ring closures based on the geometry of the transition state. scripps.edulibretexts.org

For electrocyclic reactions, the Woodward-Hoffmann rules predict the stereochemistry based on the number of π-electrons involved and whether the reaction proceeds in a conrotatory or disrotatory fashion. numberanalytics.com While these rules are generally applied to pericyclic reactions, the underlying principles of orbital overlap are relevant to achieving stereocontrol in various cyclization reactions. In the synthesis of azetidines, the stereochemistry of substituents on the starting material can direct the stereochemical outcome of the ring-closing step, leading to the formation of a specific diastereomer.

Stereoselective Addition Reactions

The stereoselective synthesis of this compound and its derivatives is a significant challenge due to the inherent strain of the four-membered ring. Direct stereoselective addition reactions that simultaneously construct the ring and install the C2-ethynyl stereocenter are not the most common routes. Instead, the stereochemistry at the C2 position is often established through the use of chiral precursors, which undergo subsequent cyclization and functional group manipulation.

One prominent strategy involves an imino-aldol reaction to generate a β-amino ester intermediate with high stereocontrol. rsc.org This intermediate contains the necessary 1,3-amino alcohol backbone, which can be cyclized to form the azetidine ring. The reaction of a chiral N-sulfinyl imine with an ester enolate, for example, can produce the corresponding β-amino ester with excellent diastereoselectivity. Subsequent reduction of the ester to a primary alcohol, followed by a base-mediated intramolecular cyclization (displacing a terminal leaving group), yields the N-sulfinyl azetidine. rsc.org The ethynyl group can be introduced later in the sequence from a suitable functional group like a carboxylic acid or aldehyde.

Another effective approach is the intramolecular aminolysis of a chiral epoxy amine. frontiersin.org Lewis acid-catalyzed ring-opening of a cis-3,4-epoxy amine by the tethered nitrogen nucleophile can proceed with high regioselectivity to form the 3-hydroxyazetidine ring. frontiersin.org The stereocenters in the epoxy amine precursor dictate the final stereochemistry of the azetidine product.

A common and practical pathway to chiral this compound relies on starting with a readily available chiral building block, such as L-azetidine-2-carboxylic acid. orgsyn.org This precursor already contains the desired stereocenter at the C2 position. The synthetic task then becomes the conversion of the carboxylic acid functionality into an ethynyl group, a transformation that typically does not affect the existing stereocenter.

The table below outlines a representative stereoselective reaction that serves as a key step in the formation of a substituted azetidine ring, a core component of the target molecule.

| Reaction Type | Reactants | Key Reagents/Catalyst | Product | Stereoselectivity | Reference |

| Imino-aldol Reaction | Ester enolate, N-sulfinyl aldimine | Lewis Acid or Base | β-Amino ester | High diastereoselectivity | rsc.org |

| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | High regioselectivity | frontiersin.org |

| Asymmetric Deprotonation | N-Boc-2-arylpiperidine (as model) | n-BuLi/(-)-sparteine | Enantioenriched N-Boc-2-arylpiperidine | up to 97:3 er | rsc.org |

This interactive table summarizes key stereoselective reactions relevant to the synthesis of chiral azetidine cores.

Reactivity and Transformations of 2 Ethynylazetidine

Strain-Release Reactivity of the Azetidine (B1206935) Ring.rsc.orgresearchgate.net

The four-membered azetidine ring possesses significant ring strain, which is a driving force for reactions that lead to ring-opening or expansion. rsc.orgresearchgate.net This inherent strain makes the azetidine susceptible to attack by various reagents, leading to the formation of more stable, less-strained structures.

Ring-Opening Reactions.vulcanchem.com

The azetidine ring of 2-ethynylazetidine can undergo nucleophilic ring-opening reactions. magtech.com.cn This process is often facilitated by the use of Lewis acids, which activate the ring towards nucleophilic attack. iitk.ac.in The regioselectivity of the ring-opening is influenced by the electronic effects of the substituents on the azetidine ring. magtech.com.cn For instance, under acidic conditions, nucleophilic attack can occur at the C2 position, leading to the formation of linear amines. The presence of the electron-withdrawing ethynyl (B1212043) group at the C2 position can accelerate this process. vulcanchem.com The inherent strain of the azetidine ring, compared to the less-strained aziridine (B145994) ring, can influence the facility of these ring-opening reactions. iitk.ac.in

Ring-Expansion Reactions.chemistrysteps.comwikipedia.org

Ring-expansion reactions provide a pathway to convert the four-membered azetidine ring into larger, more stable cyclic systems. chemistrysteps.comwikipedia.org These transformations are often driven by the release of ring strain. chemistrysteps.com While specific examples detailing the ring-expansion of this compound itself are not prevalent in the reviewed literature, the general principles of azetidine ring-expansion suggest potential pathways. For example, rearrangements such as the Tiffeneau–Demjanov rearrangement, which involves the formation of a carbocation intermediate, can lead to ring expansion. wikipedia.org Other methods, like the insertion of carbon or heteroatoms, are also established strategies for expanding cyclic structures. wikipedia.orgnih.gov

Chemical Transformations at the Ethynyl Moiety

The terminal alkyne of this compound is a versatile functional group that participates in a wide array of chemical reactions, enabling its use as a key building block for the construction of more complex molecules.

Copper(I)-Catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (Click Chemistry).wikipedia.orgwikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used method for forming 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgpcbiochemres.com This reaction joins an azide (B81097) and a terminal alkyne, such as this compound, to exclusively yield the 1,4-disubstituted triazole regioisomer. wikipedia.orgnih.gov The reaction is known for its high yields, mild reaction conditions (often performed at room temperature in aqueous solutions), and broad functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate. organic-chemistry.org The dual functionality of this compound, with its amine group for potential hydrogen bonding and the alkyne for click chemistry, makes it a valuable component in the design of complex molecular architectures, such as in proteolysis-targeting chimeras (PROTACs). vulcanchem.com

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Organic Azide | Cu(I) salt or Cu(II) salt/Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole | wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Coupling Reactions.libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org The ethynyl group of this compound can readily participate in these transformations, most notably the Sonogashira coupling.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly effective for creating C(sp)-C(sp²) bonds and is conducted under mild conditions. wikipedia.org The typical catalytic system involves a palladium(0) complex and a copper(I) salt, such as CuI, with an amine base. libretexts.orgorganic-chemistry.org Variations of the Sonogashira coupling have been developed to expand its scope and efficiency, including the use of different palladium precursors and ligands. scirp.orgbeilstein-journals.org

Table 2: Key Features of the Sonogashira Coupling Reaction

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Terminal alkyne and aryl/vinyl halide or triflate | wikipedia.orgorganic-chemistry.org |

| Catalyst System | Palladium(0) catalyst and Copper(I) co-catalyst | libretexts.orgwikipedia.org |

| Base | Amine base (e.g., Et₃N) | organic-chemistry.orgscirp.org |

| Bond Formed | C(sp)-C(sp²) or C(sp)-C(sp) | libretexts.org |

| Conditions | Typically mild, can be performed at room temperature | wikipedia.org |

Other Alkylation and Functionalization Reactions.mdpi.comnih.gov

Beyond cycloadditions and cross-coupling reactions, the ethynyl group of this compound can undergo various other alkylation and functionalization reactions. These transformations further highlight the synthetic utility of this compound. For instance, C-H bond functionalization techniques can be applied to introduce alkyl groups. mdpi.comnih.govchemrxiv.org While specific examples for this compound are not extensively detailed, general methods for the alkylation of C-H bonds adjacent to nitrogen atoms in cyclic amines have been developed. nih.gov Additionally, remote C-H alkylation strategies, often enabled by palladium catalysis, offer pathways to functionalize positions further from the activating group. nih.gov

Electrophilic and Nucleophilic Additions to the Alkyne

The ethynyl group of this compound is a key functional handle that participates in a variety of addition reactions. Its reactivity is characteristic of terminal alkynes, which can act as either nucleophiles (after deprotonation) or electrophiles.

Electrophilic Addition

Like other alkynes, the triple bond of this compound can undergo electrophilic addition reactions, although they are generally less reactive towards electrophiles than alkenes. libretexts.org The addition of hydrogen halides (HX) and halogens (X₂) proceeds across the triple bond. These reactions are typically regioselective, following Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. chemistrysteps.com

The mechanism often involves the formation of a vinyl cation intermediate, which is less stable than a corresponding alkyl carbocation, explaining the slower reaction rate compared to alkenes. chemistrysteps.com The initial addition results in a halo-substituted alkene. If an excess of the electrophilic reagent is used, a second addition can occur, leading to a geminal dihalide. libretexts.org The high electronegativity of the halogen substituent on the intermediate alkene reduces its nucleophilicity, which can sometimes allow for the isolation of the mono-addition product. almerja.com

Nucleophilic Addition

The sp-hybridized carbon atoms of the alkyne give it a more electrophilic character compared to sp²-hybridized carbons in alkenes. msu.edu This allows the alkyne to undergo nucleophilic addition, a mode of reactivity not typically seen in unactivated alkenes. msu.eduedubull.com However, direct nucleophilic attack on the electron-rich triple bond can be challenging. quora.com

A more common pathway involves the deprotonation of the terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form an acetylide anion. libretexts.org This acetylide is a potent nucleophile and can participate in various reactions. For instance, it can add to electrophilic centers like aldehydes and ketones to form propargyl alcohols. libretexts.org These reactions are fundamental in carbon-carbon bond formation. While the acetylide anion is a strong nucleophile, its strong basicity limits its use in substitution reactions to primary alkyl halides to avoid E2 elimination. msu.edulibretexts.org

Reactivity at the Nitrogen Atom of the Azetidine Ring

The nitrogen atom of the this compound ring possesses a lone pair of electrons, making it a nucleophilic and basic center. Its reactivity is a cornerstone of the molecule's utility in synthesis. The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) also influences its chemical behavior, making it more reactive than less strained rings like pyrrolidine. rsc.org

A primary manifestation of the nitrogen's reactivity is its participation in N-acylation and N-alkylation reactions. nih.govarkat-usa.org It readily reacts with acylating agents like acyl chlorides and anhydrides to form stable amide derivatives. Similarly, it can be alkylated with various alkyl halides. This reactivity is so pronounced that during multi-step syntheses involving modifications elsewhere on the molecule, the azetidine nitrogen often requires protection to prevent unwanted side reactions. vulcanchem.com A common strategy is the introduction of a tert-butyl carbamate (B1207046) (Boc) protecting group, which can be later removed under acidic conditions. vulcanchem.com

The basicity of the nitrogen also makes the azetidine ring susceptible to ring-opening reactions, particularly under acidic conditions. vulcanchem.com Protonation of the nitrogen facilitates nucleophilic attack at one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a linear amine. The presence of the electron-withdrawing ethynyl group at the C2 position can accelerate this process. vulcanchem.com

Derivatization Strategies for this compound

The dual reactivity of this compound, at both the alkyne and the nitrogen atom, provides a versatile platform for molecular derivatization. This has made it a valuable scaffold in drug discovery and the development of complex molecular architectures. vulcanchem.comnih.gov

The terminal alkyne is an ideal handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). vulcanchem.combroadpharm.com This reaction forms a stable 1,2,3-triazole ring by coupling the alkyne with an azide-containing molecule. wikipedia.org This strategy is widely employed to link the this compound core to other molecular fragments, for example, in the creation of linkers for Proteolysis-Targeting Chimeras (PROTACs). vulcanchem.com Another powerful C-C bond-forming reaction at the alkyne is the Sonogashira coupling. wikipedia.orgscirp.org This palladium-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides, enabling the synthesis of complex substituted alkynes. organic-chemistry.orglibretexts.org

Simultaneously, the secondary amine of the azetidine ring offers a reliable point for modification. Standard synthetic protocols allow for its derivatization through reactions such as:

N-Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to produce amides. organic-chemistry.orgresearchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

These derivatization strategies can be used orthogonally, allowing for the selective modification of one functional group while leaving the other intact (often through the use of protecting groups) for subsequent transformations. vulcanchem.com

Interactive Data Table: Derivatization Strategies for this compound

| Functional Group | Reaction Type | Reagent Class | Resulting Moiety |

| Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole |

| Alkyne | Sonogashira Coupling | Aryl/Vinyl Halides (R-X) | Substituted Alkyne (Aryl/Vinyl-Alkyne) |

| Alkyne | Acetylide Addition | Aldehydes/Ketones | Propargyl Alcohol |

| Azetidine Nitrogen | N-Acylation | Acyl Halides/Anhydrides | Amide |

| Azetidine Nitrogen | N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Azetidine Nitrogen | N-Alkylation | Alkyl Halides | Tertiary Amine |

Stereochemical Aspects of 2 Ethynylazetidine

Chirality and Stereogenic Centers in Azetidine (B1206935) Systems

Azetidine is a foundational structure in many biologically active compounds. The incorporation of this strained ring can be beneficial to the pharmacokinetic properties of a molecule. Chirality in azetidine systems arises from the substitution pattern on the ring. A carbon atom bonded to four different groups becomes a stereogenic center, also known as a chiral center.

In the case of 2-ethynylazetidine, the carbon atom at the 2-position (C2) is bonded to a hydrogen atom, the nitrogen atom of the ring, the C3 carbon of the ring, and an ethynyl (B1212043) group. Assuming the nitrogen is substituted with a group other than hydrogen, the C2 carbon is a stereogenic center. This single chiral center is sufficient to render the entire molecule chiral, meaning it can exist as a pair of non-superimposable mirror images.

When azetidine rings are further substituted, additional stereogenic centers can be created. For instance, substitution at the C3 position in a this compound derivative would result in a second stereogenic center. The presence of multiple stereogenic centers leads to more complex stereoisomerism, as discussed in the following section. The development of synthetic strategies to access optically pure azetidines is an important area of research. acs.org

Enantiomerism and Diastereomerism in this compound Derivatives

With a single stereogenic center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-ethynylazetidine and (S)-2-ethynylazetidine. These molecules are mirror images of each other and have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

When a second stereogenic center is introduced, for example, by adding a substituent at the C3 position, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. For a 2-ethynyl-3-substituted azetidine, four possible stereoisomers can exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. However, the relationship between a member of the first pair and a member of the second pair is diastereomeric.

These diastereomers can be classified as cis or trans based on the relative orientation of the substituents at C2 and C3. For example, in some 2,3-disubstituted azetidines, the cis isomer is favored in certain synthetic routes. acs.org The synthesis of 2,3-disubstituted azetidines with two stereogenic centers is considered a challenging synthetic task. nih.gov Effective control over enantioselectivity and diastereoselectivity is crucial in such syntheses. acs.org

Control of Stereochemistry in Synthetic Pathways to this compound

Achieving control over the stereochemistry in the synthesis of this compound and its derivatives is essential for accessing specific, enantiomerically pure compounds. Several strategies have been developed for the stereoselective synthesis of substituted azetidines.

One common approach is the use of a chiral auxiliary . A chiral auxiliary is a chiral molecule that is temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. While effective, this method involves additional synthetic steps for attaching and removing the auxiliary. nih.gov

Catalytic enantioselective methods offer a more efficient alternative. nih.gov These methods use a chiral catalyst to control the stereochemical outcome of a reaction. For example, the desymmetrization of achiral azetidines using a chiral phosphoric acid catalyst has been reported. rsc.org Another powerful technique is the copper-catalyzed asymmetric boryl allylation of azetines, which can create two new stereogenic centers with high enantioselectivity and diastereoselectivity. nih.govacs.org This method allows for the convenient synthesis of chiral 2,3-disubstituted azetidines. nih.govacs.org

The diastereoselective synthesis of 2,3-disubstituted azetidines has also been achieved through methods like the hydrozirconation of chiral allylic amines followed by a cyclization sequence. acs.org This particular strategy has been shown to produce cis-2,3-disubstituted azetidines with high diastereoselectivity. acs.org The table below summarizes some results from a study on the diastereoselective synthesis of cis-2,3-disubstituted azetidines.

| Entry | Starting Amine (R1, R2) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | R1=Me, R2=Me | 4a | 65 | ≥95:5 |

| 2 | R1=Et, R2=Me | 4b | 62 | ≥95:5 |

| 3 | R1=Bn, R2=Me | 4c | 60 | ≥95:5 |

| 4 | R1=i-Pr, R2=Me | 4d | 58 | 75:25 |

| 5 | R1=Ph, R2=Me | 4e | 55 | 70:30 |

| 6 | R1=Me, R2=Et | 4f | 63 | ≥95:5 |

Data adapted from a study on the diastereoselective hydrozirconation/cyclization of chiral allylic amines to form cis-2,3-disubstituted azetidines. acs.org

Chirality Transfer in Reactions Involving this compound

Chirality transfer occurs when a chiral center in a reactant molecule influences the stereochemical outcome of a reaction, leading to the formation of a new chiral center in the product with a specific configuration. In reactions involving enantiomerically pure this compound, the stereocenter at the C2 position can direct the stereochemistry of subsequent transformations.

While specific examples of chirality transfer involving this compound are not extensively documented in the provided search results, the principles can be inferred from related systems. For instance, the existing stereocenter can influence the facial selectivity of additions to the ethynyl group. A reagent approaching the triple bond may be sterically hindered on one face by the substituents on the azetidine ring, leading to preferential attack from the less hindered face.

Furthermore, the strained azetidine ring itself can participate in reactions where its stereochemistry is transferred. Ring-opening reactions of chiral azetidines can lead to the formation of functionalized, acyclic chiral products. The stereochemistry of the newly formed chiral centers in the product would be determined by the configuration of the stereocenters in the original azetidine ring. The development of novel transformations of chiral azetidines, where the initial chirality is effectively transferred to the product, is a key goal in asymmetric synthesis.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Ethynylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy would be instrumental in confirming the presence and connectivity of the hydrogen atoms in the 2-Ethynylazetidine molecule. The expected ¹H NMR spectrum would show distinct signals for the protons of the azetidine (B1206935) ring and the ethynyl (B1212043) group.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Ethynyl C-H | ~2.0-3.0 | Singlet (s) or Doublet of Doublets (dd) | The chemical shift is characteristic of a terminal alkyne proton. Coupling to the azetidine ring proton at C2 would result in a doublet or doublet of doublets. |

| Azetidine C2-H | ~3.5-4.5 | Multiplet (m) | This proton is adjacent to the nitrogen atom and the ethynyl group, leading to a downfield shift. It would be coupled to the ethynyl proton and the protons on C3. |

| Azetidine C3-H₂ | ~2.0-3.0 | Multiplet (m) | These protons are on the carbon adjacent to C2 and C4. They would exhibit complex splitting due to coupling with each other (geminal coupling) and with the protons on C2 and C4. |

| Azetidine C4-H₂ | ~3.0-4.0 | Multiplet (m) | These protons are adjacent to the nitrogen atom and would be shifted downfield. They would be coupled to the protons on C3. |

| Azetidine N-H | Variable | Broad Singlet (br s) | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It may also exchange with D₂O. |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Expected Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| Ethynyl C≡CH | ~70-90 | These are the characteristic chemical shifts for the sp-hybridized carbons of a terminal alkyne. |

| Ethynyl C≡CH | ~70-90 | The carbon attached to the azetidine ring would likely be at the lower end of this range. |

| Azetidine C2 | ~50-60 | This carbon is attached to both the nitrogen atom and the ethynyl group, resulting in a downfield shift. |

| Azetidine C3 | ~20-30 | This is a typical chemical shift for a methylene (B1212753) carbon in a strained ring. |

| Azetidine C4 | ~40-50 | This carbon is adjacent to the nitrogen atom, causing a downfield shift. |

Note: These are approximate chemical shift ranges and the actual values would be confirmed by experimental data.

³¹P NMR for Phosphoramidite-Related Derivatives (if applicable)

Should this compound be converted into a phosphoramidite (B1245037) derivative, for example, for use in oligonucleotide synthesis, ³¹P NMR spectroscopy would be a critical analytical tool. magritek.com The phosphorus atom in a phosphoramidite is trivalent and chiral, typically resulting in a pair of diastereomers that can often be distinguished by ³¹P NMR. magritek.com The chemical shifts for phosphoramidites generally appear in a distinct region of the spectrum, typically between 140 and 155 ppm. magritek.com Each diastereomer would ideally present as a singlet in a proton-decoupled ³¹P NMR spectrum, providing a clear method for assessing purity and identifying the presence of related phosphorus-containing impurities. magritek.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of this compound with high precision. This allows for the calculation of its elemental formula, confirming the expected composition of C₅H₇N. For this compound, the predicted monoisotopic mass is 81.0578 g/mol . HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In the case of this compound, ESI-MS would likely be performed in positive ion mode, where the molecule would be protonated to form the [M+H]⁺ ion. The predicted m/z for this ion would be 82.0651. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (predicted m/z 104.0470) or the potassium adduct [M+K]⁺ (predicted m/z 120.0210), might also be observed depending on the solvent system used. uni.lu ESI-MS is particularly useful when coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures and for obtaining high-sensitivity measurements.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. When this compound is subjected to a high-energy electron beam (typically 70 eV), it forms a high-energy molecular ion (M⁺˙) that is prone to fragmentation. The resulting mass spectrum displays the molecular ion peak, which confirms the molecular weight, alongside a series of fragment ions that are diagnostic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several predictable pathways based on its structure, which includes a strained four-membered azetidine ring and an ethynyl substituent. Key fragmentation events would likely include:

α-Cleavage: Fission of the bond adjacent to the nitrogen atom, a common pathway for amines, leading to the opening of the azetidine ring.

Loss of the Ethynyl Group: Cleavage of the C-C bond between the azetidine ring and the ethynyl group, resulting in a fragment corresponding to the loss of a C₂H radical (m/z 25).

Ring Opening and Cleavage: The strained ring can open and subsequently fragment through the loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄) or acetylene (B1199291) (C₂H₂).

The analysis of these fragments allows for the unambiguous confirmation of the this compound structure. The base peak in the spectrum will correspond to the most stable carbocation formed during fragmentation. researchgate.netresearchgate.net

Table 1: Predicted EI-MS Fragmentation Data for this compound (C₅H₇N) Molecular Weight: 81.11 g/mol

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 81 | [C₅H₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 80 | [C₅H₆N]⁺ | Loss of a hydrogen atom [M-H]⁺ |

| 54 | [C₃H₄N]⁺ | Loss of acetylene (C₂H₂) from the molecular ion |

| 53 | [C₄H₅]⁺ | Loss of H₂CN radical |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. nih.govnih.gov For a small molecule like this compound, MALDI-MS would typically be used to confirm the molecular weight with high accuracy.

In this method, the analyte (this compound) is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecule into the gas phase. youtube.com Ionization usually occurs through proton transfer from the excited matrix molecules, predominantly forming the protonated molecule [M+H]⁺. youtube.com The resulting spectrum is much simpler than an EI-MS spectrum, dominated by the molecular ion peak, which is advantageous for mixture analysis or when precise molecular weight determination is the primary goal. researchgate.net

Table 2: Expected Ions in MALDI-MS Analysis of this compound

| Ion Species | Formula | Expected m/z | Description |

|---|---|---|---|

| Protonated Molecule | [C₅H₇N + H]⁺ | 82.065 | Primary ion observed, confirming molecular weight. |

| Sodiated Adduct | [C₅H₇N + Na]⁺ | 104.047 | Often observed as an adduct with sodium ions. |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its separation from reaction byproducts or impurities. nih.govnih.gov A reversed-phase HPLC method is typically suitable for a polar compound like this compound.

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. mdpi.com For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, would be employed. Detection is commonly achieved using an ultraviolet (UV) detector, as the molecule is expected to have some UV absorbance, or more universally with mass spectrometry (LC-MS). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. mdpi.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Injection Volume | 5-10 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself may be sufficiently volatile for direct GC-MS analysis, derivatization is often employed for polar compounds containing N-H groups to improve thermal stability and chromatographic behavior.

A common derivatization strategy involves reacting the amine group with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. semanticscholar.org The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode, providing both identification based on the mass spectrum and quantification based on the chromatographic peak area. mdpi.comnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. nih.govresearchgate.net When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint. nih.gov

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups: the N-H bond of the secondary amine, the C≡C and ≡C-H bonds of the terminal alkyne, and the C-N and C-H bonds of the aliphatic ring. The presence and position of these bands provide strong evidence for the compound's structure. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne (≡C-H) | Stretching | 3300 - 3250 | Strong, Sharp |

| Secondary Amine (N-H) | Stretching | 3500 - 3300 | Moderate, Broad |

| Alkyne (C≡C) | Stretching | 2150 - 2100 | Weak to Moderate |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |

Determination of Lipophilicity (Log D) for Research Purposes (Methodology Focus)

Lipophilicity is a critical physicochemical property in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The distribution coefficient (Log D) is the measure of this property for ionizable compounds at a specific pH, representing the ratio of the sum of all forms of the compound (ionized and un-ionized) in an octanol (B41247) phase versus an aqueous phase. cambridgemedchemconsulting.comsemanticscholar.org For research purposes, determining the Log D of this compound, which is a basic compound, is crucial.

Shake-Flask Method (Gold Standard): The traditional method involves dissolving this compound in a biphasic system of n-octanol and an aqueous buffer at a specific pH (commonly physiological pH 7.4). nih.gov The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then measured, typically by UV-Vis spectroscopy or HPLC. The Log D is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. nih.gov

HPLC-Based Methods: Due to the time-consuming nature of the shake-flask method, faster methods using reversed-phase HPLC have been developed. researchgate.net These methods correlate the retention time of a compound on a C18 column with known Log D values of a set of standard compounds. google.com By running this compound under the same conditions, its retention time can be used to interpolate its Log D value from the calibration curve. This high-throughput method is widely used in early-stage drug discovery for rapid lipophilicity screening. researchgate.netgoogle.com

Theoretical and Computational Studies on 2 Ethynylazetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 2-ethynylazetidine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine various electronic properties. nih.govsemanticscholar.org

The electronic properties of azetidine (B1206935) derivatives can be studied to understand their chemical behavior. researchgate.net For this compound, key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Model Azetidine Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

These calculations can also predict the charge distribution within the this compound molecule, identifying electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom in the azetidine ring is expected to be a primary site for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The four-membered azetidine ring is strained, and its conformation plays a significant role in its reactivity and interactions. medwinpublishers.com Conformational analysis of this compound can be performed using computational methods to identify the most stable three-dimensional structures.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in various solvents. researchgate.net MD simulations track the movements of atoms over time, revealing how the molecule flexes, bends, and interacts with its surroundings. This is particularly important for understanding how the ethynyl (B1212043) group's orientation relative to the azetidine ring might change and influence its accessibility for reactions. In a theoretical study of an azetidine derivative, MD simulations were used to validate docking results and calculate binding energies. researchgate.net

Table 2: Representative Conformational Data for a Substituted Azetidine

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) |

|---|---|---|

| 1 | 0.0 | 15° |

| 2 | 1.2 | -15° |

| 3 | 3.5 | 0° |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgrsc.org For this compound, theoretical studies can map out the potential energy surfaces for various reactions, such as cycloadditions involving the ethynyl group or ring-opening reactions of the azetidine moiety.

By calculating the energies of reactants, products, intermediates, and transition states, the feasibility of different reaction pathways can be assessed. nih.gov Transition state analysis helps to determine the activation energy of a reaction, which is critical for predicting reaction rates. For example, the reaction of an azetidine derivative has been studied using quantum chemical methods to understand its mechanism. researchgate.net

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Type | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| [3+2] Cycloaddition | TS1 | 15.2 |

| Nucleophilic Addition | TS2 | 20.5 |

| Ring Opening | TS3 | 25.8 |

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. nih.gov Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecule's structure.

DFT calculations are commonly used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. ubc.ca Similarly, NMR chemical shifts can be calculated to help assign the signals in an experimental NMR spectrum. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. ubc.ca

Table 4: Predicted vs. Experimental Spectroscopic Data for a Model Azetidine

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR (C≡C stretch) | 2150 cm⁻¹ | 2135 cm⁻¹ |

| ¹H NMR (CH) | 2.5 ppm | 2.4 ppm |

| ¹³C NMR (C≡C) | 75, 85 ppm | 73, 83 ppm |

Design of Novel this compound-Based Scaffolds

The unique structural features of this compound, combining a strained ring with a reactive alkyne, make it an attractive scaffold for the design of novel molecules with potential applications in medicinal chemistry and materials science. nih.govbham.ac.uk Computational methods can be used to design new molecules based on this scaffold and predict their properties before synthesis. sciencedaily.commit.edu

By modifying the this compound core with different functional groups, computational chemists can explore a vast chemical space to identify candidates with desired electronic, steric, or binding properties. broadinstitute.org For example, new scaffolds could be designed to fit into the active site of a specific enzyme, with computational docking studies used to predict their binding affinity. This in silico approach can significantly accelerate the discovery of new functional molecules. researchgate.net

Research Applications of 2 Ethynylazetidine in Chemical Synthesis and Biology

2-Ethynylazetidine as a Versatile Building Block in Organic Synthesis

The combination of a strained ring and a reactive functional group in this compound positions it as a valuable building block for the synthesis of more complex molecular architectures.

Construction of Complex Heterocyclic Systems

The synthesis of highly substituted ethynylazetidines has been described in the chemical literature, underscoring their role as intermediates in organic synthesis. acs.org The reactivity of the ethynyl (B1212043) group allows for its participation in various coupling and cycloaddition reactions to construct larger, more complex heterocyclic frameworks. For instance, the alkyne can undergo reactions such as 1,3-dipolar cycloadditions with azides to form triazole-containing systems or participate in metal-catalyzed reactions to build fused ring systems. While specific examples detailing the extensive use of this compound for this purpose are not widespread, its potential is derived from the well-established chemistry of both azetidines and terminal alkynes.

Precursor for Advanced Organic Materials

Currently, there is limited specific information available in the scientific literature detailing the application of this compound as a direct precursor for advanced organic materials such as polymers. However, the presence of the terminal alkyne functionality suggests a potential for its use in polymerization reactions, such as alkyne metathesis or as a monomer in the formation of conjugated polymers, which are central to the field of organic electronics and materials science. ucsb.edu

Integration into Unnatural Amino Acid and Peptidomimetic Design

Unnatural amino acids (UAAs) are crucial tools in modern drug discovery and protein engineering, offering a way to enhance the properties of peptides and proteins. nih.govresearchgate.net Azetidine-based amino acids, as cyclic analogues of natural amino acids like proline, are used to introduce conformational rigidity into peptide chains. This constraint can lead to improved metabolic stability, enhanced binding affinity, and better target selectivity.

The incorporation of a this compound moiety into a peptide backbone would create a conformationally restricted amino acid analogue. The ethynyl group serves as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups but can react selectively with a specific partner. nih.gov This allows for the subsequent modification of the peptide or protein with other molecules, such as fluorescent dyes, imaging agents, or drug payloads, via click chemistry.

| Feature | Contribution to Peptidomimetic Design |

| Azetidine (B1206935) Ring | Introduces conformational constraint, restricting the phi (φ) and psi (ψ) backbone torsion angles. |

| Ethynyl Group | Provides a bioorthogonal handle for post-synthetic modification via click chemistry. |

| Chirality | Allows for stereospecific interactions with biological targets. |

Application as Chiral Templates in Asymmetric Synthesis

Chiral azetidine derivatives have been successfully employed as chiral auxiliaries in asymmetric synthesis. rsc.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. The inherent chirality of a resolved this compound molecule can be used to control the stereochemical outcome of reactions performed on a prochiral substrate attached to it. After the desired stereocenter is created, the azetidine auxiliary can be cleaved and recovered. While specific documented examples of this compound as a chiral template are limited, the principle is well-established for related azetidine structures. rsc.orgbath.ac.uk

Role in Catalyst Design (e.g., as Ligands in Asymmetric Catalysis)

Chiral ligands are fundamental to asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. Azetidine derivatives, particularly those with a cis-2,4-disubstituted pattern, have been shown to be effective ligand scaffolds. nih.govnih.govsemanticscholar.org Their rigid, concave structure can create a well-defined chiral pocket around a metal center, enabling high levels of stereocontrol in reactions such as the copper-catalyzed Henry reaction. nih.govnih.gov

A chiral this compound derivative could be incorporated into a ligand structure, where the azetidine ring provides the rigid chiral backbone necessary for inducing asymmetry. The ethynyl group could serve as a point of attachment for another coordinating group to create a bidentate ligand or could be modified to tune the steric and electronic properties of the catalyst. The design of C2-symmetric and non-symmetric ligands has been a dominant theme in asymmetric catalysis, and azetidine-based structures fit well within this design paradigm. researchgate.net

Table of Mentioned Compounds

| Compound Name |

| This compound |

Strategies for Bioconjugation via Click Chemistry with this compound Moieties

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a protein or nucleic acid. The terminal alkyne of this compound makes it an ideal substrate for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

In a typical CuAAC bioconjugation strategy, a biomolecule is first modified to introduce an azide (B81097) (-N₃) group. The azide-functionalized biomolecule is then reacted with this compound (or a molecule containing this moiety). In the presence of a copper(I) catalyst, the terminal alkyne of the ethynylazetidine and the azide group on the biomolecule "click" together to form a stable 1,2,3-triazole linkage. nih.gov

This strategy can be used to:

Label proteins, lipids, or nucleic acids for imaging and detection.

Construct antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that targets cancer cells. researchgate.net

Modify surfaces with biomolecules for applications in biosensors and materials science.

An alternative, copper-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction uses a strained cyclooctyne (B158145) instead of a terminal alkyne, avoiding the need for a potentially toxic copper catalyst, which is advantageous for experiments in living systems. While this compound itself is not a strained alkyne, it is the key partner for the azide component in the more common CuAAC reaction.

| Click Reaction Type | Reactants | Catalyst | Key Feature |

| CuAAC | Terminal Alkyne (e.g., this compound) + Azide | Copper(I) | High efficiency and reaction speed. Widely used for in vitro applications. nih.gov |

| SPAAC | Strained Alkyne (e.g., cyclooctyne) + Azide | None (Strain-promoted) | Copper-free, making it highly suitable for bioconjugation in living cells and organisms. |

Exploration in Polymerization Research

The unique bifunctional nature of this compound, possessing both a strained four-membered nitrogen heterocycle and a reactive terminal alkyne, presents intriguing possibilities for its use in polymerization research. While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential polymerization pathways. These hypothetical routes are primarily based on the known reactivity of azetidine derivatives and ethynyl-containing monomers. The exploration of this compound in polymerization could lead to novel polymer architectures with interesting properties, stemming from the combination of a flexible polyamine backbone and pendant acetylene (B1199291) groups amenable to further modification.

The primary modes of polymerization anticipated for this compound are ring-opening polymerization (ROP) of the azetidine ring and addition polymerization of the ethynyl group. It is also conceivable that under certain conditions, both functionalities could participate in polymerization, leading to cross-linked or complex branched structures.

Ring-Opening Polymerization (ROP)

The significant ring strain of the azetidine ring makes it susceptible to ROP, a common polymerization mechanism for small cyclic monomers. rsc.orgrsc.org This process can typically be initiated by cationic or anionic initiators.

Cationic Ring-Opening Polymerization (CROP): Azetidines are known to undergo CROP, often initiated by acids or electrophilic reagents. researchgate.netacs.orgutwente.nl In the case of this compound, a proton acid could protonate the nitrogen atom, forming a reactive azetidinium cation. This cation can then be attacked by the nitrogen atom of another monomer molecule, propagating the polymer chain. The resulting polymer would be a poly(azetidine) or, more accurately, a poly(propylenimine) derivative, with a pendant ethynyl group at every other carbon atom of the polymer backbone. The general mechanism can be envisioned as follows:

Initiation: Protonation of the azetidine nitrogen.

Propagation: Nucleophilic attack of a monomer on the activated azetidinium ring.

Termination/Transfer: Chain termination or transfer reactions, which can sometimes lead to branched structures in the polymerization of azetidines. acs.org

Anionic Ring-Opening Polymerization (AROP): While less common for simple N-alkylazetidines, AROP can be facilitated by N-sulfonyl activation of the azetidine ring. rsc.orgnsf.gov For this compound, direct anionic polymerization of the unsubstituted amine might be challenging. However, derivatization of the nitrogen, for instance with a sulfonyl group, could render the ring susceptible to nucleophilic attack and subsequent AROP. This would also result in a poly(azetidine) backbone with pendant ethynyl groups.

Addition Polymerization of the Ethynyl Group

The terminal alkyne functionality of this compound opens up another avenue for polymerization, analogous to the polymerization of other terminal alkynes like phenylacetylene. nsf.govresearchgate.net This typically proceeds via a coordination or radical mechanism to produce a conjugated polyacetylene backbone with pendant azetidine rings.

Coordination Polymerization: Transition metal catalysts, such as those based on rhodium, tungsten, or molybdenum, are effective in polymerizing terminal alkynes. researchgate.net These catalysts can activate the triple bond of this compound and promote the formation of a polyene chain. The resulting polymer would feature a conjugated backbone, which could impart interesting optical and electronic properties, with the azetidine rings acting as substituents.

Radical Polymerization: While less controlled, radical initiators could potentially induce the polymerization of the ethynyl group. However, this method often leads to lower molecular weight polymers and less defined structures.

Potential for Concurrent or Sequential Polymerization

The presence of two distinct polymerizable groups raises the possibility of more complex polymerization behaviors:

Graft Copolymerization: A polymer backbone could be formed via ROP of the azetidine ring, followed by the polymerization of the pendant ethynyl groups to form grafted side chains. This would result in a brush-like polymer architecture.

Cross-linking: If both the azetidine ring and the ethynyl group can be induced to polymerize simultaneously under the same conditions, a cross-linked network would be formed. For example, a cationic initiator might initiate ROP of the azetidine, while the propagating cationic centers could also potentially interact with the electron-rich triple bonds, leading to branching or cross-linking.

The specific polymerization behavior of this compound would be highly dependent on the chosen reaction conditions, including the type of initiator, solvent, and temperature. The interplay between the reactivity of the azetidine ring and the ethynyl group is a key area for potential research.

Expected Properties of this compound-Based Polymers

The polymers derived from this compound are expected to possess a unique combination of properties. The poly(azetidine) backbone from ROP would offer flexibility and the basicity of the nitrogen atoms could be utilized for applications such as gene delivery or CO2 capture, similar to other polyamines. acs.org The pendant ethynyl groups would provide a versatile handle for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the facile introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications.

Polymers formed through the polymerization of the ethynyl group would have a conjugated polyacetylene backbone, suggesting potential for applications in organic electronics, such as conductive materials or sensors. The pendant azetidine rings could influence the solubility and processing characteristics of these otherwise often intractable polymers.

Data on Potential Polymerization of this compound

As direct experimental data for the polymerization of this compound is scarce, the following table summarizes the hypothesized polymerization behaviors and resulting polymer structures based on the known reactivity of its constituent functional groups.

| Polymerization Type | Initiator/Catalyst | Potential Polymer Backbone | Pendant Group | Potential Properties |

| Cationic Ring-Opening Polymerization | Protic acids, Lewis acids | Poly(azetidine) / Poly(propylenimine) | Ethynyl | Water-soluble, basic, functionalizable |

| Anionic Ring-Opening Polymerization | Strong bases (with N-activation) | Poly(azetidine) / Poly(propylenimine) | Ethynyl | Functionalizable, potentially more controlled MW |

| Coordination Polymerization | Transition metal catalysts (e.g., Rh, W) | Polyacetylene (conjugated) | 2-Azetidinyl | Conductive, optically active |